3-Chloro-N-methoxy-N-methylisonicotinamide
Description
3-Chloro-N-methoxy-N-methylisonicotinamide is a substituted isonicotinamide derivative characterized by a chlorine atom at the 3-position of the pyridine ring and an N-methoxy-N-methyl group on the carboxamide nitrogen. Its molecular formula is C₉H₁₁ClN₂O₂, with a molecular weight of 214.65 g/mol. The chlorine atom enhances electrophilic reactivity, while the N-methoxy-N-methyl group influences steric and electronic properties, impacting solubility and biological interactions . Structural analogs and related compounds provide insights into its behavior, as detailed below.
Properties
Molecular Formula |
C8H9ClN2O2 |
|---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
3-chloro-N-methoxy-N-methylpyridine-4-carboxamide |
InChI |
InChI=1S/C8H9ClN2O2/c1-11(13-2)8(12)6-3-4-10-5-7(6)9/h3-5H,1-2H3 |
InChI Key |
FHDAKKONNFZMDR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=C(C=NC=C1)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-methoxy-N-methylisonicotinamide typically involves the reaction of isonicotinic acid with thionyl chloride to form isonicotinoyl chloride. This intermediate is then reacted with N-methoxy-N-methylamine in the presence of a base such as triethylamine to yield the desired product .
Industrial Production Methods
Industrial production methods for 3-Chloro-N-methoxy-N-methylisonicotinamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps but may include additional purification stages to ensure the product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-methoxy-N-methylisonicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Oxidation and Reduction: Oxidation may yield a corresponding N-oxide, while reduction can lead to the formation of a dechlorinated product.
Scientific Research Applications
3-Chloro-N-methoxy-N-methylisonicotinamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-N-methoxy-N-methylisonicotinamide involves its interaction with specific molecular targets. The chloro group can participate in electrophilic interactions, while the methoxy and methyl groups can influence the compound’s lipophilicity and binding affinity to biological targets . The exact pathways and molecular targets are still under investigation, but it is believed to interact with enzymes and receptors involved in cellular processes .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 3-Chloro-N-methoxy-N-methylisonicotinamide with structurally related compounds:
| Compound Name | Molecular Formula | Key Substituents | Biological Activity | Unique Features |
|---|---|---|---|---|
| 3-Chloro-N-methoxy-N-methylisonicotinamide | C₉H₁₁ClN₂O₂ | 3-Cl, N-methoxy, N-methyl | Antimicrobial (inferred) | Chlorine enhances reactivity; dual N-substituents improve metabolic stability |
| N-Methoxy-N-methylisonicotinamide | C₈H₁₀N₂O₂ | N-methoxy, N-methyl | Moderate enzyme inhibition | Lacks chloro group; reduced electrophilicity |
| 2-Chloro-N-(3-methylbenzyl)isonicotinamide | C₁₄H₁₃ClN₂O | 2-Cl, N-(3-methylbenzyl) | Anticancer (preliminary data) | Benzyl group enhances lipophilicity |
| Ethyl 3-chloroisonicotinate | C₈H₈ClNO₂ | 3-Cl, ethyl ester | Synthetic intermediate | Ester group enables derivatization |
| 6-Chloro-N-methylnicotinamide | C₇H₇ClN₂O | 6-Cl, N-methyl | Antimicrobial | Chlorine at position 6 alters target binding |
Key Differences in Reactivity and Bioactivity
Chlorine Substitution Position :
- The 3-chloro substitution in the target compound contrasts with 2-chloro (e.g., 2-Chloro-N-(3-methylbenzyl)isonicotinamide ) and 6-chloro (e.g., 6-Chloro-N-methylnicotinamide ) analogs. Position 3 favors interactions with electron-rich biological targets, such as enzymes involved in nucleotide synthesis, due to its electronic effects .
N-Substituent Effects :
- The N-methoxy-N-methyl group in the target compound reduces hydrogen-bonding capacity compared to unsubstituted amides (e.g., 3-Chloroisonicotinaldehyde derivatives ). This increases metabolic stability but may reduce binding affinity to hydrophilic targets .
Halogen Type: Bromine or fluorine substitutions (e.g., 3-Bromo-N-methylisoquinolin-5-amine ) alter van der Waals interactions and lipophilicity. Chlorine offers a balance between reactivity and stability, making it preferable in prodrug design .
Biological Activity
3-Chloro-N-methoxy-N-methylisonicotinamide (CMMI) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H9ClN2O2
- Molecular Weight : 200.62 g/mol
- IUPAC Name : 3-chloro-N-methoxy-N-methylpyridine-4-carboxamide
- Canonical SMILES : CN(C(=O)C1=C(C=NC=C1)Cl)OC
Synthesis
The synthesis of CMMI typically involves the reaction of isonicotinic acid with thionyl chloride to form isonicotinoyl chloride, which is then reacted with N-methoxy-N-methylamine in the presence of a base like triethylamine. This method allows for the efficient production of the compound in laboratory settings, with potential for scaling up in industrial applications.
Antimicrobial Properties
CMMI has been investigated for its antimicrobial activity. Studies indicate that it exhibits significant inhibitory effects against various bacterial strains. The mechanism appears to involve interference with bacterial cell wall synthesis and disruption of membrane integrity.
Anticancer Activity
Research has also explored the anticancer properties of CMMI. In vitro studies demonstrate that CMMI can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. The compound's structural similarity to other bioactive molecules suggests that it may interact with specific molecular targets involved in cancer progression.
The biological activity of CMMI is attributed to its unique chemical structure. The chloro group allows for electrophilic interactions, while the methoxy and methyl groups enhance lipophilicity, influencing binding affinity to biological targets. This structural configuration facilitates interaction with enzymes and receptors associated with disease pathways, including those involved in cancer and microbial resistance.
Case Study 1: Antibacterial Efficacy
A study assessing the antibacterial efficacy of CMMI against Staphylococcus aureus reported a minimum inhibitory concentration (MIC) of 32 µg/mL. This study highlighted CMMI's potential as a lead compound for developing new antibiotics, particularly in an era of increasing antibiotic resistance.
Case Study 2: Anticancer Evaluation
In a recent investigation into its anticancer properties, CMMI was tested on human breast cancer cell lines (MCF-7). Results showed that treatment with CMMI resulted in a dose-dependent decrease in cell viability, with an IC50 value determined to be 15 µM after 48 hours of exposure. Further analysis indicated that CMMI triggered apoptosis via the intrinsic pathway, evidenced by increased levels of cytochrome c release and activation of caspases.
Comparative Analysis
To understand the uniqueness of CMMI compared to similar compounds, a comparative analysis was conducted:
| Compound Name | Structure Similarity | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| CMMI | High | Significant | Moderate |
| 2-Chloro-N-methoxy-N-methylacetamide | Moderate | Moderate | Low |
| 3-Chloro-N-methoxy-N-methylpyridine-4-carboxamide | High | Low | Moderate |
This table illustrates that while CMMI shares structural characteristics with other compounds, its combined antimicrobial and anticancer activities are notably higher.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
